Geranyl hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

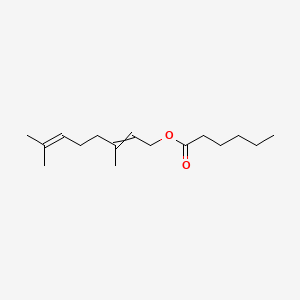

Geranyl hexanoate, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from hexanoic acid and a specific alcohol, resulting in a compound with unique chemical properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, typically involves the esterification of hexanoic acid with the corresponding alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or acid resins can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .

Análisis De Reacciones Químicas

Types of Reactions

Geranyl hexanoate, undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and the corresponding alcohol.

Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Catalysts such as sodium methoxide or enzymes can be used.

Major Products

Hydrolysis: Hexanoic acid and the corresponding alcohol.

Reduction: The corresponding alcohol.

Transesterification: A different ester and alcohol.

Aplicaciones Científicas De Investigación

Biological Research

Geranyl hexanoate has been studied for its biological activities and potential health benefits:

- Pheromone Activity : It has been identified as a female-produced pheromone in the click beetle Agriotes sordidus, demonstrating its role in insect communication and behavior .

- Microbial Production : Recent studies have explored the microbial biosynthesis of this compound using engineered Escherichia coli. This method integrates glycerol and carboxylates to produce geranyl esters, highlighting a sustainable approach to its production .

Pharmaceutical Applications

This compound is investigated for its therapeutic properties:

- Drug Precursor : It serves as a precursor in the synthesis of various pharmaceuticals, potentially contributing to the development of new therapeutic agents.

- Bioactive Compound : Its bioactivity is under research, with implications for medicinal chemistry and drug formulation.

Industrial Applications

The compound is widely utilized in industrial settings:

- Fragrance and Flavoring : this compound is employed in the production of fragrances and flavorings due to its pleasant aroma .

- Cosmetic Formulations : Its incorporation into cosmetic products leverages its aromatic properties and potential skin benefits .

Case Study 1: Microbial Biosynthesis

A study demonstrated the feasibility of producing this compound through an integrated process involving microbial fermentation. The process achieved over 90% conversion of geraniol into geranyl esters, including this compound, showcasing an efficient method for sustainable production .

Case Study 2: Pheromone Research

Research on Agriotes sordidus revealed that this compound is crucial for mating behaviors among these beetles. The pheromone's effectiveness in attracting males was confirmed through field experiments, emphasizing its ecological significance and potential use in pest management strategies .

Mecanismo De Acción

The mechanism of action of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then exert their effects on various pathways . The exact molecular targets and pathways depend on the specific context and application of the ester.

Comparación Con Compuestos Similares

Geranyl hexanoate, can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.

Methyl butanoate: Known for its fruity aroma and used in flavoring and perfumery.

Butyl propanoate: Used in the production of plasticizers and as a solvent.

The uniqueness of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, lies in its specific chemical structure, which imparts distinct properties and applications compared to other esters.

Propiedades

Número CAS |

68310-59-8 |

|---|---|

Fórmula molecular |

C16H28O2 |

Peso molecular |

252.39 g/mol |

Nombre IUPAC |

[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |

InChI |

InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |

Clave InChI |

ARVSCQUZFFSNKF-QINSGFPZSA-N |

SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

SMILES isomérico |

CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |

SMILES canónico |

CCCCCC(=O)OCC=C(C)CCC=C(C)C |

Punto de ebullición |

98.00 °C. @ 1.00 mm Hg |

Key on ui other cas no. |

68310-59-8 |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.